molecular formula C48H62N4O8 B11970781 Propan-2-yl 3-[3,8,13,18-tetramethyl-7,12,17-tris(3-oxo-3-propan-2-yloxypropyl)-21,22-dihydroporphyrin-2-yl]propanoate CAS No. 145612-65-3

Propan-2-yl 3-[3,8,13,18-tetramethyl-7,12,17-tris(3-oxo-3-propan-2-yloxypropyl)-21,22-dihydroporphyrin-2-yl]propanoate

Cat. No.: B11970781
CAS No.: 145612-65-3
M. Wt: 823.0 g/mol
InChI Key: OUWCBXGAXFQNAF-UHFFFAOYSA-N
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Description

Propan-2-yl 3-[3,8,13,18-tetramethyl-7,12,17-tris(3-oxo-3-propan-2-yloxypropyl)-21,22-dihydroporphyrin-2-yl]propanoate: is a complex organic compound with a unique structure It belongs to the class of porphyrins, which are macrocyclic compounds known for their role in biological systems, such as hemoglobin and chlorophyll

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 3-[3,8,13,18-tetramethyl-7,12,17-tris(3-oxo-3-propan-2-yloxypropyl)-21,22-dihydroporphyrin-2-yl]propanoate involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Formation of the Porphyrin Core: The initial step involves the synthesis of the porphyrin core, which can be achieved through the condensation of pyrrole and aldehyde derivatives under acidic conditions.

    Functionalization: The porphyrin core is then functionalized with various substituents, including the introduction of propan-2-yl and oxo-propan-2-yloxypropyl groups. This step often requires the use of protecting groups and selective deprotection strategies.

    Esterification: The final step involves the esterification of the functionalized porphyrin with propanoic acid derivatives to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-[3,8,13,18-tetramethyl-7,12,17-tris(3-oxo-3-propan-2-yloxypropyl)-21,22-dihydroporphyrin-2-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the porphyrin ring.

    Reduction: Reduction reactions can lead to the formation of reduced porphyrin derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the porphyrin ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield porphyrin oxides, while reduction can produce reduced porphyrins.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C₄₈H₆₂N₄O₈
  • Molecular Weight : 823.028 g/mol
  • CAS Number : 145612-65-3

The compound features a porphyrin core with multiple substituents that enhance its reactivity and functionality in various applications.

Catalysis

Propan-2-yl 3-[3,8,13,18-tetramethyl-7,12,17-tris(3-oxo-3-propan-2-yloxypropyl)-21,22-dihydroporphyrin-2-yl]propanoate exhibits catalytic properties due to its porphyrin structure. Porphyrins are known for their ability to facilitate electron transfer and catalyze oxidation reactions. Research indicates that this compound can be used in:

  • Photocatalysis : Utilizing light to drive chemical reactions.
  • Electrocatalysis : Enhancing the efficiency of electrochemical reactions.

Medicinal Chemistry

The biological activity of porphyrins has been extensively studied. Compounds similar to this compound show potential in:

  • Anticancer Therapy : Studies suggest that porphyrins can induce apoptosis in cancer cells through photodynamic therapy.

Material Science

The compound's unique properties make it suitable for applications in material science:

  • Nanotechnology : Its ability to form stable complexes with metals allows for the development of nanomaterials with specific optical and electronic properties.

Case Study 1: Photodynamic Therapy

A study investigated the use of porphyrin derivatives in treating various cancers. The results showed that compounds similar to propan-2-yl 3-[3,8,13,18-tetramethyl...propanoate effectively targeted tumor cells when activated by light exposure. The mechanism involved the generation of reactive oxygen species leading to cell death.

Case Study 2: Catalytic Reactions

Research demonstrated that propan-2-yl 3-[3,8,13,...propanoate could catalyze the oxidation of organic substrates under mild conditions. The efficiency of this catalyst was compared with traditional metal-based catalysts and showed comparable or superior performance.

Mechanism of Action

The mechanism of action of Propan-2-yl 3-[3,8,13,18-tetramethyl-7,12,17-tris(3-oxo-3-propan-2-yloxypropyl)-21,22-dihydroporphyrin-2-yl]propanoate involves its interaction with molecular targets and pathways. In biological systems, porphyrins can interact with proteins, enzymes, and other biomolecules, influencing various biochemical processes. The compound’s effects are mediated through its ability to absorb light and generate reactive oxygen species, which can induce cell damage and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Protoporphyrin IX: A naturally occurring porphyrin involved in heme biosynthesis.

    Chlorophyll: A porphyrin derivative essential for photosynthesis in plants.

    Hematoporphyrin: A porphyrin used in photodynamic therapy.

Uniqueness

Propan-2-yl 3-[3,8,13,18-tetramethyl-7,12,17-tris(3-oxo-3-propan-2-yloxypropyl)-21,22-dihydroporphyrin-2-yl]propanoate is unique due to its specific functional groups and ester linkages, which confer distinct chemical and physical properties. These features make it a valuable compound for various scientific and industrial applications.

Biological Activity

Propan-2-yl 3-[3,8,13,18-tetramethyl-7,12,17-tris(3-oxo-3-propan-2-yloxypropyl)-21,22-dihydroporphyrin-2-yl]propanoate (CAS No. 145612-65-3) is a complex organic compound belonging to the porphyrin family. Its intricate structure and significant molecular weight (823.03 g/mol) suggest potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a porphyrin core with various substituents that influence its chemical reactivity and biological interactions. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC₄₈H₆₂N₄O₈
Molecular Weight823.03 g/mol
LogP6.45
Polar Surface Area161.50 Ų

1. Antioxidant Activity

Research indicates that porphyrins exhibit antioxidant properties due to their ability to scavenge free radicals and reactive oxygen species (ROS). The unique structure of propan-2-yl 3-[3,8,13,18-tetramethyl...propanoate enhances its potential as an antioxidant agent in biological systems.

2. Antimicrobial Properties

Preliminary studies suggest that derivatives of porphyrins can demonstrate significant antimicrobial activity against various pathogens. For instance:

  • Gram-positive bacteria : Compounds similar to propan-2-yl 3-[3,8,13,18-tetramethyl...propanoate have shown inhibitory effects against strains like Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Research indicates potential efficacy against Escherichia coli and Pseudomonas aeruginosa.

3. Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The findings suggest moderate cytotoxicity against cervical cancer cells (SiHa), with IC50 values indicating effective concentration ranges for therapeutic applications.

The mechanisms through which propan-2-yl 3-[3,8,13,18-tetramethyl...propanoate exerts its biological effects are primarily attributed to:

  • Interaction with Cell Membranes : The lipophilic nature allows it to integrate into cell membranes, potentially disrupting membrane integrity in microbial cells.
  • Reactive Oxygen Species Generation : The compound may induce oxidative stress in target cells through ROS generation.
  • Enzyme Inhibition : It has been suggested that porphyrin derivatives can inhibit specific enzymes involved in cellular metabolism and proliferation.

Case Studies

Several case studies have highlighted the biological activity of similar porphyrin compounds:

  • Antimicrobial Efficacy : A study demonstrated that tetramethylated porphyrins exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 10 µg/mL against various bacterial strains.
  • Cytotoxicity Assessment : Another investigation revealed that certain porphyrin derivatives showed selective cytotoxicity towards cancer cells while sparing normal cells.

Properties

CAS No.

145612-65-3

Molecular Formula

C48H62N4O8

Molecular Weight

823.0 g/mol

IUPAC Name

propan-2-yl 3-[3,8,13,18-tetramethyl-7,12,17-tris(3-oxo-3-propan-2-yloxypropyl)-21,22-dihydroporphyrin-2-yl]propanoate

InChI

InChI=1S/C48H62N4O8/c1-25(2)57-45(53)17-13-33-29(9)37-22-42-35(15-19-47(55)59-27(5)6)31(11)39(51-42)24-44-36(16-20-48(56)60-28(7)8)32(12)40(52-44)23-43-34(14-18-46(54)58-26(3)4)30(10)38(50-43)21-41(33)49-37/h21-28,49-50H,13-20H2,1-12H3

InChI Key

OUWCBXGAXFQNAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)OC(C)C)C)C(=C4C)CCC(=O)OC(C)C)C(=C3C)CCC(=O)OC(C)C)CCC(=O)OC(C)C

Origin of Product

United States

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